(4-Butoxy-3-chlorophenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-butoxy-3-chlorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7,13H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKIATBNZUKFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Halogenated Aromatic Alcohols and Ethers
Halogenated aromatic alcohols and ethers are classes of organic compounds that play a crucial role in numerous areas of chemistry. ncert.nic.inncert.nic.in Halogen atoms, such as chlorine, and ether groups significantly influence the physical and chemical properties of aromatic compounds. acs.org The presence of a halogen can alter a molecule's reactivity, lipophilicity, and metabolic stability, which are critical parameters in fields like medicinal chemistry and materials science. acs.org
(4-Butoxy-3-chlorophenyl)methanol belongs to the family of benzyl (B1604629) alcohols, which are aromatic alcohols where a hydroxyl group is attached to a benzylic carbon. ncert.nic.in The additional presence of a butoxy ether and a chloro substituent on the aromatic ring distinguishes its properties and reactivity from simpler benzyl alcohols. matrix-fine-chemicals.com The replacement of a hydrogen atom in a hydrocarbon with a hydroxyl group leads to the formation of alcohols, while the substitution with an alkoxy group yields ethers. ncert.nic.in
Table 1: Classification of this compound
| Category | Classification |
| Functional Groups | Alcohol (Primary), Ether, Aryl Halide |
| Structural Class | Halogenated Aromatic Alcohol, Benzyl Alcohol |
Significance As a Synthetic Intermediate
The primary significance of (4-Butoxy-3-chlorophenyl)methanol in chemical research lies in its role as a synthetic intermediate. bldpharm.com Synthetic intermediates are compounds that are the products of one reaction and the reactants for a subsequent reaction in a multi-step synthesis. The functional groups present in this compound—the hydroxyl group, the ether linkage, and the chloro substituent—offer multiple sites for chemical modification.
The versatility of this compound makes it a valuable precursor in the synthesis of a wide range of target molecules, particularly in the development of new pharmaceutical agents and materials. chemimpex.com Its structural motifs are found in various biologically active compounds. chemimpex.com
Overview of Research Trajectories for 4 Butoxy 3 Chlorophenyl Methanol
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis of this compound involves strategically disconnecting the target molecule to identify plausible starting materials. The key functional groups are a benzyl alcohol, a chloro substituent, and a butoxy ether group on a phenyl ring. The most logical disconnections are at the C-O bond of the ether and the C-O bond of the alcohol.
This approach suggests two primary precursor molecules: a substituted benzaldehyde (B42025) for the aromatic core and a butyl-containing reagent for the ether linkage. The final synthetic step is typically the reduction of the aldehyde to an alcohol.
While 4-chlorobenzaldehyde (B46862) and butanol can be considered primary feedstocks for the elemental components of the target molecule, a direct synthesis is not straightforward. A more synthetically viable approach begins with a precursor that already contains the required hydroxyl group for etherification. The most common and direct precursor is 3-chloro-4-hydroxybenzaldehyde.
In this more direct pathway, butanol is typically converted into a more reactive species, such as a butyl halide (e.g., butyl bromide), to facilitate the etherification of the phenolic hydroxyl group. The synthesis, therefore, derives its core components from precursors that are themselves related to or synthesized from simpler feedstocks like butanol and chlorinated aromatics.
Several alternative precursors can be envisioned for the synthesis of this compound and its analogues. The choice of starting material often depends on commercial availability and the desired substitution pattern on the final product.
One alternative route begins with 4-butoxyphenol (B117773). This precursor can be synthesized by reacting hydroquinone (B1673460) with a butylating agent like butyl bromide. google.com The 4-butoxyphenol intermediate must then undergo chlorination at the position ortho to the butoxy group, followed by formylation to introduce the aldehyde group, and finally, reduction to the target alcohol.
Another potential starting material is 2-chlorophenol. This route would involve an initial Williamson ether synthesis to form 1-butoxy-2-chlorobenzene. Subsequent steps would require introducing the hydroxymethyl group at the para-position, typically through Friedel-Crafts acylation followed by reduction.
| Precursor | Key Synthetic Steps Required |
| 3-Chloro-4-hydroxybenzaldehyde | 1. Williamson Ether Synthesis (Butylation)2. Aldehyde Reduction |
| 4-Butoxyphenol | 1. Electrophilic Chlorination2. Formylation (e.g., Vilsmeier-Haack)3. Aldehyde Reduction |
| 2-Chlorophenol | 1. Williamson Ether Synthesis (Butylation)2. Friedel-Crafts Acylation/Formylation3. Carbonyl Reduction |
Classical and Modern Synthetic Approaches
The synthesis of this compound can be accomplished through various methods, ranging from conventional, time-tested procedures to modern, efficiency-focused strategies.
The most common classical synthesis follows a two-step sequence starting from 3-chloro-4-hydroxybenzaldehyde.
Williamson Ether Synthesis: The phenolic hydroxyl group is deprotonated with a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone (B3395972) or DMF. The resulting phenoxide then acts as a nucleophile, attacking an alkyl halide such as 1-bromobutane (B133212) to form the butoxy ether, yielding the intermediate 4-butoxy-3-chlorobenzaldehyde. This reaction often requires heating under reflux for several hours. acs.org
Aldehyde Reduction: The intermediate aldehyde is then reduced to the primary alcohol. A standard laboratory method involves using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
This conventional approach is robust and widely used, though it can involve long reaction times and require significant energy input for heating. syrris.jp
Table of Conventional Synthesis Parameters
| Step | Reagents | Solvent | Conditions |
|---|---|---|---|
| Etherification | 3-chloro-4-hydroxybenzaldehyde, 1-bromobutane, K₂CO₃ | Acetone or DMF | Reflux, 6-24 hours |
| Reduction | 4-butoxy-3-chlorobenzaldehyde, NaBH₄ | Methanol or Ethanol | 0°C to Room Temp, 1-3 hours |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times and improve yields. ijnrd.org The principles of MAOS can be applied to the synthesis of this compound to enhance efficiency. dntb.gov.ua Microwave irradiation accelerates reactions by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating. chemicaljournals.com
Comparison of Conventional vs. Microwave-Assisted Reduction
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | Hours | Minutes ijnrd.org |
| Energy Input | High (prolonged heating) | Low (short irradiation time) dntb.gov.ua |
| Yields | Often moderate to high | Often improved ijnrd.org |
| Purity | Standard | Can be higher, with fewer byproducts dntb.gov.ua |
Catalytic methods offer alternative routes that can enhance selectivity and efficiency.
Catalytic Hydrogenation: For the reduction of the aldehyde group, catalytic hydrogenation is a common industrial and laboratory alternative to using chemical hydrides. This process involves reacting the aldehyde with hydrogen gas (H₂) over a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. This method is highly efficient and produces water as the only byproduct, making it an environmentally benign choice.
Phase-Transfer Catalysis (PTC): The Williamson ether synthesis step can be significantly improved by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide, allowing the reaction to proceed at lower temperatures and with faster rates.
Biocatalysis: For the synthesis of chiral analogues, biocatalysis presents a modern and green approach. Asymmetric bioreduction of related prochiral ketones into enantiomerically pure alcohols has been successfully demonstrated. For example, (S)-(4-chlorophenyl)(phenyl)methanol, a precursor for certain drugs, was synthesized with high enantiomeric excess (>99%) and yield (97%) using the biocatalyst Lactobacillus paracasei BD101 for the asymmetric reduction of the corresponding ketone. researchgate.net This highlights the potential for using whole-cell or isolated enzyme catalysts to produce specific stereoisomers of this compound if required.
Catalytic Reaction Pathways
Iron-Catalyzed Etherification Approaches
Iron-catalyzed reactions have gained prominence as a cost-effective and environmentally benign alternative to precious metal catalysis. In the context of synthesizing aryl ethers, iron-catalyzed cross-coupling reactions are of significant interest. One such approach is the iron-catalyzed Kumada cross-coupling, which can be adapted for the arylation of alcohol-derived electrophiles. acs.org This method typically involves the reaction of a Grignard reagent with an organic halide. For the synthesis of a this compound precursor, this could involve the coupling of a butyl-containing Grignard reagent with a protected 3-chloro-4-halophenylmethanol derivative.
A key challenge in this approach is the activation of the C(sp³)–O bond of the alcohol. A two-step method involving an in situ bromide substitution of an alkyl tosylate substrate, followed by an iron-catalyzed Kumada arylation, has been shown to be effective for C(sp³)–C(sp²) bond formation. acs.org This suggests that a similar strategy could be employed for the etherification, where a tosylated or otherwise activated butanol is coupled with a 3-chloro-4-magnesiophenoxide derivative in the presence of an iron catalyst. The reaction's success is highly dependent on the choice of ligands, with bis(diphenylphosphino)benzene (dppbz) being a notable example that facilitates the cross-coupling process. acs.org
Furthermore, iron catalysts are utilized in acceptorless dehydrogenative coupling (ADC) reactions, which can form α,β-unsaturated ketones from primary alcohols and ketones. mdpi.com While not a direct etherification, this demonstrates the capacity of iron catalysts to activate alcohols, a crucial step in many etherification pathways. The mechanism often involves the in-situ formation of an aldehyde and a transient iron-hydride species. mdpi.com
Rhodium(III)-Catalyzed Cyclization and Related Transformations
Rhodium(III) catalysis has emerged as a powerful tool for C-H activation and functionalization, enabling the synthesis of complex substituted aromatic compounds. researchgate.net For the preparation of analogues of this compound, Rh(III)-catalyzed reactions can facilitate the construction of functionalized phenolic cores and substituted benzylic alcohols. These transformations often proceed with high regioselectivity, which is controlled by directing groups. researchgate.netnih.gov
One relevant approach is the Rh(III)-catalyzed C-H functionalization of N-phenoxyacetamides, which provides access to ortho-functionalized phenols. researchgate.net By controlling the reaction conditions, particularly the solvent, these reactions can be directed to produce a variety of products, including those with allyl ether groups. researchgate.net This methodology could be adapted to introduce functionalized side chains to a 3-chlorophenol (B135607) derivative, which could then be converted to the desired benzylic alcohol.
Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another sophisticated strategy for synthesizing highly substituted morpholines. rsc.org This highlights the utility of rhodium catalysis in forming heterocyclic structures, which can be precursors or analogues to the target molecule. The high diastereoselectivity and enantioselectivity achievable with these methods are particularly advantageous for creating chiral analogues. rsc.org
Optimization of Reaction Conditions and Yield Enhancement
To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction parameters is essential.
Solvent Effects in Synthetic Protocols
The choice of solvent plays a critical role in the outcome of synthetic reactions, influencing reaction rates, yields, and even the reaction pathway. In the Williamson ether synthesis, a common method for preparing ethers, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to significantly enhance reaction rates and yields compared to using an excess of the alcohol as the solvent. researchgate.net For instance, the synthesis of n-butyl ether from n-butyl alcohol and n-butyl chloride saw a yield increase from 61% to 95% when the solvent was switched from excess alcohol to DMSO, with a reduced reaction time. researchgate.net However, in some cases, non-protonic solvents such as benzene (B151609), toluene, or N,N-dimethylformamide (DMF) under anhydrous conditions are preferred. francis-press.com
In rhodium-catalyzed reactions, the solvent can control the chemoselectivity of the transformation. For example, in the Rh(III)-catalyzed reaction of benzamides with methyleneoxetanones, the choice of solvent determines whether the reaction proceeds via acyl C–O cleavage or alkyl C–O cleavage, leading to different product classes. rsc.org This highlights the importance of solvent screening during the development of synthetic protocols for complex molecules like this compound.
Table 1: Effect of Solvent on Williamson Ether Synthesis Yield
| Solvent | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| Excess n-butyl alcohol | 61 | 14 | researchgate.net |
| Dimethyl sulfoxide (DMSO) | 95 | 9.5 | researchgate.net |
Catalyst and Reagent Stoichiometry
The stoichiometry of catalysts and reagents is a crucial factor in optimizing reaction efficiency and minimizing waste. Catalytic processes are inherently more atom-economical than stoichiometric reactions. The optimization of catalyst loading is a key step in process development. For example, in the alkylation of phenol (B47542) with tert-butyl alcohol, the optimal catalyst dosage of [HIMA]OTs was found to be 10 mol %. acs.org Similarly, in the etherification of phenol with dimethyl carbonate, a catalyst loading of 1% by mass of phenol was found to be effective. acs.org
The molar ratio of the reactants also significantly impacts the reaction outcome. In the synthesis of anisole (B1667542) from phenol and dimethyl carbonate, a molar ratio of 1:3 (phenol:DMC) was found to be optimal. acs.org In the hydrolysis of p-chlorobenzyl chloride, the molar ratio of NaOH to Na2CO3 in the hydrolyzing agent was optimized to be between 1:3 and 1:10, with a preferred range of 1:4 to 1:6, to control side reactions. google.com
Table 2: Optimization of Reagent and Catalyst Ratios
| Reaction | Reactants/Catalyst | Optimal Ratio | Reference |
|---|---|---|---|
| Alkylation of Phenol | [HIMA]OTs Catalyst | 10 mol % | acs.org |
| Etherification of Phenol | Phenol : Dimethyl Carbonate | 1:3 | acs.org |
| Hydrolysis of p-chlorobenzyl chloride | NaOH : Na2CO3 | 1:4-6 | google.com |
Temperature and Pressure Influence
Temperature and pressure are fundamental parameters that govern the kinetics and thermodynamics of chemical reactions. In the synthesis of aryl ethers, increasing the temperature can significantly enhance the alkylating power of weak alkylating agents. researchgate.net For instance, the catalytic Williamson ether synthesis can be carried out at temperatures above 300°C in a homogeneous catalytic process. researchgate.net In the etherification of phenol with dimethyl carbonate, the optimal reaction temperature was determined to be 210°C. acs.org
For the purification of benzyl alcohol, which may contain cresol (B1669610) impurities, the process of passing the crude benzyl alcohol vapor in countercurrent contact with an alkali metal benzylate solution is temperature and pressure-dependent. A suitable temperature range is between 100°C and 200°C, which corresponds to an absolute pressure of 20 to 760 mm Hg. google.com Similarly, the hydrolysis of p-chlorobenzyl chloride is conducted at a reflux temperature of 90-105°C. google.com
Table 3: Influence of Temperature on Various Synthetic and Purification Steps
| Process | Optimal Temperature (°C) | Reference |
|---|---|---|
| Catalytic Williamson Ether Synthesis | >300 | researchgate.net |
| Etherification of Phenol with DMC | 210 | acs.org |
| Purification of Benzyl Alcohol | 100-200 | google.com |
| Hydrolysis of p-chlorobenzyl chloride | 90-105 | google.com |
Purification and Isolation Techniques
The final stage in the synthesis of this compound involves its purification and isolation from the reaction mixture. Common techniques for the purification of substituted benzyl alcohols include distillation, recrystallization, and chromatography.
For benzyl alcohol containing cresol impurities, a vapor-phase purification process involving countercurrent contact with a solution of an alkali metal benzylate is effective. google.com The purified benzyl alcohol vapor is then condensed to yield a product with substantially reduced cresol content. google.com
Recrystallization from a suitable solvent is another widely used method. In the synthesis of p-chlorobenzyl alcohol, the crude product can be recrystallized from an organic solvent like o-xylene (B151617) to obtain a high-purity product. google.com The process involves dissolving the crude product in the solvent at an elevated temperature and then cooling to induce crystallization of the purified compound. google.com
For laboratory-scale purification, column chromatography is often employed. The crude material is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase like silica (B1680970) gel. An appropriate eluent or a gradient of eluents is then used to separate the desired product from impurities. rsc.org Other techniques that have been explored for the purification of benzyl alcohol derivatives include centrifugation, which can be effective in removing excipients from suspensions, and liquid-liquid extraction. nih.govbitesizebio.com
Chromatographic Methods (e.g., Silica Gel Column Chromatography)
Chromatographic techniques are fundamental for the purification of organic compounds. For substituted benzyl alcohols like this compound, silica gel column chromatography is a widely used and effective method. mdpi.com The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (the eluent).
Silica gel (SiO₂) is a highly porous, polar adsorbent. silicycle.com Its utility as a stationary phase depends on key physical characteristics such as particle shape, pore size, and surface area, all of which influence separation efficiency. silicycle.com Spherical silica particles generally lead to more uniform column packing and better resolution, allowing for sharper peaks and the separation of closely eluting compounds. silicycle.com
The purification process involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude product, often dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel, is then carefully loaded onto the top of the column. biotage.com The separation is achieved by passing a solvent system, known as the eluent, through the column.
Typically, the eluent starts as a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and its polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). acs.org Non-polar impurities travel down the column more quickly, while the more polar target compound, this compound, adsorbs more strongly to the polar silica gel and elutes later. Fractions are collected and analyzed (for example, by Thin Layer Chromatography - TLC) to identify those containing the pure product.
For reaction mixtures prepared in high-boiling polar solvents such as DMF or DMSO, direct loading onto a silica column can result in poor separation. biotage.com In such cases, a preliminary work-up step is advisable. This can involve liquid-liquid extraction to transfer the product into a less polar, more volatile solvent, or evaporation of the reaction mixture onto an adsorbent like silica gel, which can then be loaded directly onto the column as a solid. biotage.com
Table 1: Key Parameters in Silica Gel Chromatography for Benzyl Alcohol Analogues
| Parameter | Description | Common Examples | Rationale/Notes |
| Stationary Phase | The solid adsorbent that separates the mixture. | Irregular or Spherical Silica Gel (SiO₂) silicycle.com | Silica gel is polar due to surface silanol (B1196071) (Si-OH) groups, which interact with polar functional groups of the analyte. |
| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows through the stationary phase. | Hexane/Ethyl Acetate gradients acs.org | The polarity of the eluent is gradually increased to first elute non-polar impurities and then the more polar product. |
| Sample Loading | Method of introducing the crude mixture to the column. | Direct liquid loading; Solid loading (adsorbed on silica) biotage.com | Solid loading is often preferred for better resolution and to avoid issues with high-boiling point reaction solvents. biotage.com |
| Elution Technique | The process of washing compounds through the column. | Isocratic (constant solvent composition) or Gradient (changing solvent composition) | Gradient elution is most common for separating mixtures with components of varying polarities. |
Recrystallization and Filtration Procedures
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The fundamental principle is that the desired compound should be highly soluble in a specific solvent at an elevated temperature but poorly soluble at a low temperature, while impurities remain soluble at all temperatures or are insoluble at high temperatures. jove.com
The selection of an appropriate solvent is the most critical step for a successful recrystallization. jove.com An ideal solvent will dissolve a large amount of the crude product when hot but only a very small amount when cold, allowing for maximum recovery of the pure compound upon cooling. jove.com If a single solvent does not meet these criteria, a two-solvent system can be employed. jove.compitt.edu In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent, in which the compound is insoluble but which is miscible with the first solvent, is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and cooled slowly.
The general procedure involves:
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. mt.com
Filtering the hot solution, if necessary, to remove any insoluble impurities.
Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals.
Separating the formed crystals from the remaining solution (the mother liquor) by filtration, typically using a Büchner funnel under vacuum.
Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
Drying the purified crystals to remove any residual solvent.
For aromatic alcohols and chlorinated aromatic compounds, various solvents and solvent pairs have been found to be effective. youtube.comgoogle.com
Table 2: Common Solvents for Recrystallization of Aromatic Compounds
| Solvent/Solvent Pair | Type | Notes |
| Toluene | Aromatic Hydrocarbon | Often a good choice for compounds containing aromatic rings. youtube.com |
| Benzene | Aromatic Hydrocarbon | Historically used, but less common now due to toxicity. Mentioned for recrystallizing chlorinated aromatics. google.com |
| Benzene-n-pentane | Solvent Pair | A polar aromatic solvent paired with a non-polar alkane, useful for fine-tuning solubility. google.com |
| Methanol/Dichloromethane | Solvent Pair | A polar alcohol paired with a chlorinated solvent, suitable for a range of polarities. jove.com |
| Ethyl Acetate/Hexane | Solvent Pair | A common system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent (antisolvent). jove.com |
| Isoamyl alcohol | Alcohol | Can be effective for recrystallizing certain substituted benzyl alcohols. google.com |
Functional Group Transformations of the Hydroxyl Moiety
The primary alcohol group in this compound is a key site for a range of chemical modifications, including esterification, etherification, and oxidation. These transformations are fundamental in altering the molecule's physical and chemical properties.
Esterification Reactions
The conversion of the hydroxyl group to an ester is a common and valuable transformation. This reaction is typically achieved by reacting this compound with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base to neutralize the acidic byproduct. The general scheme for this reaction involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acylating agent.
The resulting esters can exhibit a wide range of properties depending on the nature of the acyl group introduced. For instance, esterification with a simple acyl chloride like acetyl chloride would yield (4-butoxy-3-chlorophenyl)methyl acetate, while reaction with a more complex acyl chloride could introduce new functional groups or steric bulk.
Table 1: Illustrative Esterification Reactions of this compound
| Acylating Agent | Base | Product |
| Acetyl chloride | Pyridine (B92270) | (4-Butoxy-3-chlorophenyl)methyl acetate |
| Benzoyl chloride | Triethylamine | (4-Butoxy-3-chlorophenyl)methyl benzoate |
| Acetic anhydride | 4-Dimethylaminopyridine (DMAP) | (4-Butoxy-3-chlorophenyl)methyl acetate |
Etherification and Alkylation Processes
The hydroxyl group can also be converted into an ether through various etherification and alkylation processes. A classic method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether.
This process allows for the introduction of a wide variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. For example, reaction with methyl iodide would yield 1-butoxy-2-chloro-4-(methoxymethyl)benzene.
Table 2: Representative Etherification Reactions of this compound
| Alkylating Agent | Base | Product |
| Methyl iodide | Sodium hydride | 1-Butoxy-2-chloro-4-(methoxymethyl)benzene |
| Benzyl bromide | Potassium tert-butoxide | 1-(Benzyloxy)methyl-4-butoxy-3-chlorobenzene |
| Ethyl sulfate | Sodium hydroxide | 1-Butoxy-2-chloro-4-(ethoxymethyl)benzene |
Oxidation Pathways
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically stop at the aldehyde stage, yielding 4-butoxy-3-chlorobenzaldehyde.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to the carboxylic acid, resulting in the formation of 4-butoxy-3-chlorobenzoic acid. The selective oxidation to either the aldehyde or the carboxylic acid is a crucial step in many synthetic routes.
Table 3: Oxidation Reactions of this compound
| Oxidizing Agent | Product |
| Pyridinium chlorochromate (PCC) | 4-Butoxy-3-chlorobenzaldehyde |
| Potassium permanganate (KMnO₄) | 4-Butoxy-3-chlorobenzoic acid |
| Dess-Martin periodinane (DMP) | 4-Butoxy-3-chlorobenzaldehyde |
Aromatic Ring Functionalization
The benzene ring of this compound is substituted with a butoxy group, a chlorine atom, and a hydroxymethyl group. These substituents influence the reactivity and regioselectivity of further functionalization of the aromatic ring.
Electrophilic Aromatic Substitution Potentials
In electrophilic aromatic substitution (EAS) reactions, the butoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the chlorine atom is a deactivating but ortho-, para-directing group due to its inductive electron-withdrawing effect and resonance electron-donating effect. The hydroxymethyl group is a weakly deactivating, ortho-, para-director.
The combined directing effects of these substituents will determine the position of incoming electrophiles. The positions ortho to the strongly activating butoxy group (positions 3 and 5) are electronically favored. However, position 3 is already occupied by a chlorine atom. Therefore, the most likely position for electrophilic attack is position 5. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | (4-Butoxy-3-chloro-5-nitrophenyl)methanol |
| Bromination | Br₂, FeBr₃ | (5-Bromo-4-butoxy-3-chlorophenyl)methanol |
| Sulfonation | SO₃, H₂SO₄ | 4-(Hydroxymethyl)-2-butoxy-6-chlorobenzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-(Hydroxymethyl)-2-butoxy-3-chlorophenyl)ethan-1-one |
Nucleophilic Aromatic Substitution on Halogenated Positions
While electrophilic substitution is more common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when the ring is activated by strong electron-withdrawing groups and a good leaving group is present. In this compound, the chlorine atom can potentially be displaced by a strong nucleophile.
For a classical SₙAr mechanism to proceed efficiently, strong electron-withdrawing groups are typically required at the ortho and/or para positions to the leaving group to stabilize the intermediate Meisenheimer complex. In the case of this compound, the butoxy group is electron-donating, which disfavors this mechanism. However, under forcing conditions (high temperatures and pressures) or via alternative mechanisms such as the benzyne (B1209423) mechanism, nucleophilic substitution might be achievable. For instance, reaction with a strong base like sodium amide could potentially lead to the formation of a benzyne intermediate, which would then be attacked by a nucleophile.
Side Chain Modifications Involving the Butoxy Group
The butoxy group, an ether linkage, is generally stable under many reaction conditions, making it a useful feature in more complex molecular architectures. However, it is susceptible to cleavage under specific, forceful conditions, which represents a key side-chain modification.
Ether cleavage typically requires treatment with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile, such as the iodide or bromide ion, then attacks the adjacent carbon atom. masterorganicchemistry.com In the case of this compound, the cleavage would occur at the butyl-oxygen bond, leading to the formation of 2-chloro-4-(hydroxymethyl)phenol (B8555) and a C4-halide. This transformation from an ether to a phenol dramatically alters the molecule's chemical properties, introducing an acidic hydroxyl group to the aromatic ring.
Table 1: Representative Reaction of Butoxy Group Cleavage
| Starting Material | Reagents | Major Products |
|---|
Advanced Derivatization Strategies
Further transformations of this compound can be achieved through reactions targeting its core structure, enabling the synthesis of complex derivatives for specific applications.
A significant derivatization strategy for aryl halides involves their conversion into organoboron compounds, which are exceptionally versatile intermediates in modern organic synthesis, particularly in cross-coupling reactions. This compound can be transformed into its corresponding boronate ester derivative.
One such derivative is 2-(4-Butoxy-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. ambeed.com This compound is typically synthesized through a palladium-catalyzed cross-coupling reaction between an activated form of the parent molecule and a diboron (B99234) reagent like bis(pinacolato)diboron. The resulting boronate ester is a stable, crystalline solid that serves as a key building block in Suzuki-Miyaura coupling reactions, allowing for the formation of new carbon-carbon bonds by coupling with various aryl or vinyl halides. This derivatization is a powerful tool for constructing more complex molecular frameworks.
Table 2: Derivatization with a Boron Reagent
| Product Derivative | Molecular Formula | CAS Number | Key Application |
|---|
The structure of this compound serves as a viable scaffold for the synthesis of various heterocyclic compounds. The key to these transformations is the initial oxidation of the benzylic alcohol group to either an aldehyde (4-butoxy-3-chlorobenzaldehyde) or a carboxylic acid (4-butoxy-3-chlorobenzoic acid). These intermediates possess reactive carbonyl or carboxyl groups that can undergo cyclization reactions with appropriate reagents to form heterocyclic rings.
For instance, following oxidation to the corresponding acetohydrazide, the molecule can be used as a precursor for synthesizing five-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov The general pathway involves reacting the hydrazide with reagents like carbon disulfide to yield oxadiazole-thiones, or with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which can then be cyclized in the presence of a base to produce triazole-thiones. nih.gov
Furthermore, the aldehyde derivative can participate in multi-component reactions to build more complex heterocyclic systems. For example, it could react with malononitrile (B47326) and a suitable active methylene (B1212753) compound or enolate to construct substituted chromene or pyridine rings, demonstrating the versatility of the initial scaffold in heterocyclic synthesis. nih.gov
Table 3: Potential Heterocyclic Derivatives via Intermediate Functional Groups
| Intermediate | Reagent Class | Resulting Heterocycle Class | Reference for Analogy |
|---|---|---|---|
| 4-Butoxy-3-chlorobenzaldehyde | Hydrazines, Active Methylene Compounds | Pyrazoles, Pyridines, Chromenes | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of (4-Butoxy-3-chlorophenyl)methanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and chemical environment of each atom can be determined.
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic shielding around each proton, while the splitting patterns (multiplicity) reveal the number of neighboring protons.
Based on the analysis of structurally similar compounds, the expected ¹H NMR spectral data for this compound in a deuterated solvent like CDCl₃ would exhibit several key signals. rsc.orgrsc.org The aromatic protons on the substituted benzene (B151609) ring are expected to appear in the range of δ 6.8-7.5 ppm. The proton on the carbon adjacent to the chlorine atom would likely be downfield due to the deshielding effect of the halogen. The benzylic protons of the hydroxymethyl group (-CH₂OH) would typically resonate as a singlet around δ 4.6 ppm. rsc.org The butoxy group would present a series of signals: a triplet for the terminal methyl group (-CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-) around δ 1.5 ppm, a quintet for the next methylene group (-CH₂-) around δ 1.7 ppm, and a triplet for the methylene group attached to the oxygen atom (-OCH₂-) around δ 4.0 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift can vary depending on concentration and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | Multiplet |
| -CH₂OH | ~4.6 | Singlet |
| -OCH₂- | ~4.0 | Triplet |
| -CH₂- | ~1.7 | Quintet |
| -CH₂- | ~1.5 | Sextet |
| -CH₃ | ~0.9 | Triplet |
| -OH | Variable | Broad Singlet |
Note: The predicted values are based on data from structurally related compounds and may vary slightly in an actual spectrum.
The ¹³C NMR spectrum offers complementary information to the ¹H NMR spectrum by detailing the carbon skeleton of this compound.
The aromatic carbons would produce signals in the downfield region of the spectrum, typically between δ 110-160 ppm. rsc.org The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the butoxy group (C-O) would have their chemical shifts significantly influenced by these substituents. The benzylic carbon of the -CH₂OH group is expected to resonate around δ 64 ppm. rsc.org The carbon atoms of the butoxy group would appear in the upfield region, with the -OCH₂- carbon around δ 70 ppm and the other methylene and methyl carbons at progressively higher fields.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Group | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | ~158 |
| Aromatic C-Cl | ~134 |
| Aromatic C-C | 110 - 130 |
| -CH₂OH | ~64 |
| -OCH₂- | ~70 |
| -CH₂- | ~31 |
| -CH₂- | ~19 |
| -CH₃ | ~14 |
Note: The predicted values are based on data from structurally related compounds and may vary slightly in an actual spectrum.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, within the butoxy chain, helping to trace the connectivity of the methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. For example, it would link the benzylic proton signal to the benzylic carbon signal.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. rsc.orgchemicalbook.com
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group in the hydroxymethyl moiety.
C-H Stretch: Aromatic C-H stretching vibrations would appear as a series of sharp bands around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the butoxy and hydroxymethyl groups would be observed in the 2850-3000 cm⁻¹ region.
C-O Stretch: The stretching vibration of the C-O bond in the alcohol and the ether linkage would result in strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹. The primary alcohol C-O stretch is expected around 1050 cm⁻¹, and the aryl ether C-O stretch would likely be observed around 1250 cm⁻¹.
C-Cl Stretch: The C-Cl stretching vibration typically appears as a strong band in the lower frequency region of the spectrum, generally between 600-800 cm⁻¹.
Aromatic C=C Stretch: The benzene ring would give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad, strong) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 (sharp) |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 (strong) |
| Aromatic C=C | C=C Stretch | 1450 - 1600 (variable) |
| Alcohol C-O | C-O Stretch | ~1050 (strong) |
| Ether C-O | C-O Stretch | ~1250 (strong) |
| C-Cl | C-Cl Stretch | 600 - 800 (strong) |
Note: The predicted values are based on characteristic group frequencies and may vary slightly.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to the π-electron system of the substituted benzene ring.
The benzene ring and its substituents (chloro, butoxy, and hydroxymethyl groups) constitute the chromophore. The electronic transitions are typically π → π* transitions. One would expect to observe one or more absorption bands in the UV region, likely between 200 and 300 nm. researchgate.net The exact position and intensity of the absorption maxima (λ_max) would be influenced by the combined electronic effects of the substituents on the aromatic ring. The butoxy and hydroxyl groups, being electron-donating, and the chloro group, being electron-withdrawing and having lone pairs, would all affect the energy of the molecular orbitals involved in the electronic transitions.
Electronic Transitions and Chromophore Analysis
The chromophore responsible for the ultraviolet (UV) absorption of this compound is the substituted benzene ring. The electronic transitions are expected to be of the π → π* type, characteristic of aromatic systems. The presence of substituents—a chloro group, a butoxy group, and a hydroxymethyl group—on the benzene ring will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the expected monoisotopic mass can be calculated based on its chemical formula, C11H15ClO2.
Table 1: Theoretical High-Resolution Mass Data for this compound
| Ion Species | Chemical Formula | Theoretical m/z (Da) |
| [M]+• | C11H15ClO2 | 214.0755 |
| [M+H]+ | C11H16ClO2 | 215.0833 |
| [M+Na]+ | C11H15ClNaO2 | 237.0653 |
Note: These are theoretical values. Experimental HRMS data would be required for definitive molecular formula confirmation.
Fragmentation Pattern Analysis
In a mass spectrometer, this compound would undergo fragmentation upon ionization. The analysis of these fragment ions provides valuable structural information. Key expected fragmentation pathways include:
Loss of a butoxy radical: Cleavage of the ether bond could result in the loss of a butoxy radical (•OC4H9), leading to a significant fragment ion.
Loss of a butyl group: Fragmentation within the butoxy side chain, such as the loss of a butyl radical (•C4H9), is also plausible.
Benzylic cleavage: The bond between the aromatic ring and the hydroxymethyl group is a likely site of cleavage, leading to the formation of a stable benzylic cation.
Loss of water: The presence of the hydroxymethyl group could lead to the elimination of a water molecule (H2O).
Loss of chlorine: Fragmentation involving the loss of a chlorine atom or HCl is also a possible pathway.
The relative abundance of these and other fragment ions would constitute the mass spectrum of the compound, serving as a fingerprint for its identification.
X-Ray Diffraction Analysis (if applicable to crystalline forms or derivatives)
Compound Names
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules at the electronic level.
DFT studies are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for investigating the electronic properties of medium-sized organic molecules like (4-Butoxy-3-chlorophenyl)methanol. These calculations can illuminate the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.
Theoretical investigations into related compounds, such as the complete series of chlorophenols, have demonstrated that the number and position of chlorine atoms significantly influence the electronic structure and stability of the molecule. acs.orgresearchgate.net For this compound, the electron-withdrawing nature of the chlorine atom at the meta-position to the hydroxymethyl group, combined with the electron-donating effect of the butoxy group at the para-position, creates a complex electronic environment.
DFT calculations would typically be employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. In the case of this compound, the interplay of the chloro and butoxy substituents would be expected to modulate this energy gap. Studies on similar aromatic compounds have successfully used DFT to analyze these frontier orbitals. nih.govresearchgate.net
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the hydroxyl and butoxy groups, as well as the chlorine atom, indicating sites susceptible to electrophilic attack. Positive potential (electron-poor regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton.
A Natural Bond Orbital (NBO) analysis could also be performed to provide a more detailed picture of the bonding and charge distribution. This analysis quantifies the delocalization of electron density and the nature of intramolecular interactions, such as hyperconjugation. For instance, it could reveal the extent of the interaction between the lone pairs of the oxygen atoms and the aromatic pi-system.
The flexibility of the butoxy and hydroxymethyl groups in this compound gives rise to multiple possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which collectively form the molecule's potential energy surface.
The rotation around the C-O bonds of the butoxy group and the C-C bond of the hydroxymethyl group are the primary sources of conformational isomerism. For the butoxy group, different staggered conformations (anti and gauche) along the butyl chain would exist, each with a distinct energy. Similarly, the orientation of the -CH2OH group relative to the benzene (B151609) ring can vary.
Computational methods can systematically explore these conformational possibilities. By performing a series of constrained geometry optimizations where specific dihedral angles are fixed at different values, an energy profile for rotation around a particular bond can be constructed. The minima on this profile correspond to stable conformers, while the maxima represent the transition states between them. The relative energies of the conformers can be used to determine their populations at a given temperature using the Boltzmann distribution. For instance, conformational analysis of similar flexible molecules like 1,4-cis-di-tert-butylcyclohexane has been used to determine minimum energy conformations. upenn.edu
The energy landscape of this compound would be influenced by a balance of steric and electronic effects. Steric hindrance between the butoxy group, the chlorine atom, and the hydroxymethyl group will disfavor certain conformations. Electronic effects, such as the potential for weak intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the butoxy group or the chlorine atom, could stabilize specific arrangements. Theoretical studies on chlorophenols have highlighted the importance of such intramolecular interactions in determining conformational stability. acs.orgresearchgate.net
A significant application of quantum chemical calculations is the prediction of spectroscopic properties. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
NMR Chemical Shifts: DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. For this compound, the predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For example, the carbon atom attached to the electron-withdrawing chlorine atom would be expected to have a different chemical shift compared to the carbon attached to the electron-donating butoxy group. The accuracy of these predictions is often high enough to aid in the assignment of complex experimental spectra. Studies on compounds like 3-chloro-6-methoxypyridazine (B157567) have shown good agreement between computed and experimental NMR data. nih.gov
Vibrational Frequencies: The vibrational spectrum of a molecule, typically measured using infrared (IR) and Raman spectroscopy, provides a fingerprint based on its molecular vibrations. DFT calculations can predict the frequencies and intensities of these vibrations. After optimizing the molecular geometry to find the minimum energy structure, a frequency calculation is performed. This calculation yields a set of normal modes of vibration, each with a specific frequency and intensity.
The predicted vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. The predicted spectrum can then be compared with the experimental IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule, such as O-H stretching, C-H stretching of the aromatic ring and the butyl chain, C-O stretching, and C-Cl stretching. Theoretical studies on chlorophenols have provided detailed assignments of their vibrational spectra based on DFT calculations. acs.org
Below is a hypothetical table illustrating the kind of data that could be generated from DFT calculations for the prediction of key vibrational frequencies of this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency Range (cm⁻¹) | Description |
|---|---|---|---|
| O-H Stretch | 3650 | 3600-3200 | Stretching of the hydroxyl group bond. |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Stretching of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 2980-2850 | 3000-2850 | Stretching of the C-H bonds in the butoxy group. |
| C-O Stretch (Aromatic Ether) | 1250 | 1270-1230 | Stretching of the C-O bond of the butoxy group attached to the ring. |
| C-O Stretch (Alcohol) | 1050 | 1260-1000 | Stretching of the C-O bond of the hydroxymethyl group. |
| C-Cl Stretch | 750 | 800-600 | Stretching of the carbon-chlorine bond. |
Molecular Modeling and Simulation
While quantum chemical calculations provide detailed information about the electronic structure and properties of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules over time and in condensed phases.
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules like this compound in a more dynamic and realistic manner, often including the effects of a solvent. In an MD simulation, the motion of every atom in the system is simulated over time by solving Newton's equations of motion. The forces between atoms are calculated using a molecular mechanics force field, which is a set of empirical potential energy functions.
An MD simulation of this compound, typically in a box of water or another solvent, would allow for the observation of conformational transitions in real-time. The simulation would reveal the preferred conformations in solution and the timescales of transitions between them. This provides a more comprehensive understanding of the molecule's flexibility than static conformational analysis. High-temperature MD simulations can be used to accelerate the exploration of the conformational landscape, as has been done for peptides like Met-enkephalin. pku.edu.cn
Understanding how this compound interacts with itself and with other molecules is crucial for predicting its macroscopic properties, such as solubility, and its potential biological activity. Computational methods can be used to study these intermolecular interactions in detail.
The primary types of non-covalent interactions that this compound can participate in are:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (with its H atom) and a hydrogen bond acceptor (with its O atom). This is the most significant interaction for this molecule, especially in protic solvents like water or alcohols.
Dipole-Dipole Interactions: The polar C-Cl, C-O, and O-H bonds create a net molecular dipole moment, leading to dipole-dipole interactions with other polar molecules.
Van der Waals Interactions: These include dispersion forces (present in all molecules) and arise from temporary fluctuations in electron density. The butoxy chain and the phenyl ring contribute significantly to these interactions.
Pi-Stacking: The aromatic ring can engage in pi-stacking interactions with other aromatic systems.
Computational methods can be used to calculate the interaction energy between two or more molecules of this compound or between the molecule and solvent molecules. High-level quantum mechanical calculations can be performed on a dimer of the molecule to accurately determine the geometry and energy of the most stable intermolecular complexes. For larger systems, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed, where the molecule of interest is treated with quantum mechanics and the surrounding solvent is treated with a more computationally efficient molecular mechanics force field. This approach has been used to study the deactivation of molecules in solution. nih.gov
These computational studies can provide a molecular-level understanding of the forces that govern the behavior of this compound in different environments.
In Silico Predictions for Chemical Behavior and Reactivity
In the absence of extensive experimental data, computational modeling provides valuable insights into the physicochemical properties and potential reactivity of this compound. In silico methods, which utilize quantitative structure-activity relationship (QSAR) models and other computational algorithms, offer a rapid and efficient means to predict a compound's behavior based on its molecular structure. These predictions are instrumental in guiding further research and understanding the molecule's potential interactions.
For this compound, a series of molecular descriptors and physicochemical properties have been predicted using computational software. These predictions are based on the molecule's SMILES (Simplified Molecular Input Line Entry System) string: CCCCOc1ccc(CO)cc1Cl. The calculated parameters provide a theoretical foundation for understanding its chemical nature.
A key aspect of a molecule's behavior is its lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (Log P). This value indicates how a compound will distribute itself between a lipid (non-polar) and an aqueous (polar) phase. For this compound, the predicted Log P values from various computational models suggest a moderate to high degree of lipophilicity. This is attributed to the presence of the butoxy group and the aromatic ring, which are non-polar, balanced by the polar hydroxyl group.
The topological polar surface area (TPSA) is another critical parameter that influences a molecule's transport properties. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. The predicted TPSA for this compound is primarily contributed by the hydroxyl group, suggesting its potential to engage in hydrogen bonding.
The reactivity of this compound can be inferred from its electronic structure. The presence of the electron-donating butoxy group and the electron-withdrawing chlorine atom on the benzene ring creates a specific electron density distribution. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack. The primary alcohol (methanol) group is a key site for reactions such as oxidation or esterification.
The following tables summarize the computationally predicted physicochemical properties and other molecular descriptors for this compound. These values are generated from established computational models and provide a theoretical profile of the compound's chemical behavior.
Predicted Physicochemical Properties
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Formula | C11H15ClO2 | Indicates the elemental composition of the molecule. |
| Molecular Weight | 214.69 g/mol | The mass of one mole of the compound. |
| Log P (Octanol-Water Partition Coefficient) | 3.54 | Suggests good lipid solubility and potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | Indicates moderate polarity, primarily from the hydroxyl group. |
| Number of Hydrogen Bond Acceptors | 2 | The oxygen atoms of the butoxy and hydroxyl groups can accept hydrogen bonds. |
| Number of Hydrogen Bond Donors | 1 | The hydroxyl group can donate a hydrogen bond. |
| Number of Rotatable Bonds | 5 | Reflects the conformational flexibility of the butoxy chain. |
Predicted Reactivity and Electronic Descriptors
| Descriptor | Predicted Outcome | Implication for Reactivity |
|---|---|---|
| Aromatic Ring System | Substituted Benzene | The ring is susceptible to electrophilic aromatic substitution, with the positions of attack influenced by the existing substituents. |
| Key Functional Groups | Primary Alcohol, Ether, Aryl Halide | The primary alcohol is a likely site for oxidation to an aldehyde or carboxylic acid. The ether linkage is generally stable. The aryl chloride is relatively unreactive towards nucleophilic substitution under standard conditions. |
| Electron Distribution | Polarized | The electronegative chlorine atom withdraws electron density, while the butoxy group donates electron density, creating a dipole moment and influencing regioselectivity in reactions. |
Mechanistic Studies of Reactions Involving 4 Butoxy 3 Chlorophenyl Methanol
Elucidation of Reaction Pathways and Intermediates
No studies detailing the reaction pathways or identifying intermediates for reactions involving (4-Butoxy-3-chlorophenyl)methanol are present in the current body of scientific literature.
Kinetic Investigations of Reaction Rates
There are no published kinetic investigations that would provide data on the reaction rates of this compound.
Catalysis Mechanisms and Role of Metal Centers
Information regarding the catalysis of reactions with this compound, including the mechanisms of action and the specific roles of any metal centers, is not available.
Stereochemical Course of Reactions
The stereochemical outcomes of reactions involving this compound have not been a subject of published research.
Structure Reactivity Relationships Srr of 4 Butoxy 3 Chlorophenyl Methanol Analogues
Influence of Aromatic Substituents on Chemical Reactivity
The substituents on the aromatic ring of (4-Butoxy-3-chlorophenyl)methanol significantly modulate the reactivity of the benzylic alcohol group. The electronic properties of the chloro and butoxy groups, along with their positions on the phenyl ring, create a unique chemical environment.
The reactivity of substituted benzyl (B1604629) alcohols is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups tend to increase the reactivity towards electrophilic substitution, while electron-withdrawing groups decrease it. researchgate.netlibretexts.org For instance, a hydroxy or methoxy (B1213986) group can increase the rate of electrophilic substitution by a factor of about ten thousand, whereas a nitro group can decrease the ring's reactivity by approximately a million-fold. libretexts.org This is due to the ability of electron-donating groups to stabilize the carbocation intermediate formed during the reaction, while electron-withdrawing groups destabilize it.
The position of the substituents is also crucial. For example, the oxidation of benzyl alcohols can be subject to steric acceleration by ortho-substituents. researchgate.net In the case of this compound, the butoxy group is para to the benzylic alcohol, and the chlorine is meta, which will have specific electronic and steric influences on the reactivity of the alcohol.
The following table provides a qualitative comparison of the expected reactivity of this compound with some of its analogues based on the electronic effects of their substituents.
| Compound | Aromatic Substituents | Expected Relative Reactivity of the Benzene (B151609) Ring in Electrophilic Aromatic Substitution |
| Benzyl alcohol | None | Baseline |
| (4-Butoxyphenyl)methanol | 4-Butoxy (electron-donating) | Higher |
| (3-Chlorophenyl)methanol | 3-Chloro (electron-withdrawing) | Lower |
| This compound | 4-Butoxy (electron-donating), 3-Chloro (electron-withdrawing) | Intermediate |
Impact of Butoxy Chain Length and Branching on Functional Group Reactivity
The nature of the butoxy group in this compound can also affect the reactivity of the benzylic alcohol. While the electronic influence of different alkyl chains is relatively similar, their steric profiles can differ significantly, which can impact reaction rates and, in some cases, reaction selectivity.
The length of the alkyl chain in an alkoxy substituent can influence the steric environment around the functional groups. A longer chain, such as octyloxy compared to methoxy, would occupy more space, potentially hindering the approach of reactants to the benzylic alcohol.
Branching in the alkyl chain has a more pronounced steric effect. For instance, a tert-butoxy (B1229062) group is significantly bulkier than an n-butoxy group. This increased steric hindrance can be a critical factor in many chemical reactions. In processes where a reagent needs to access the benzylic position, a bulkier group can slow down or even prevent the reaction.
The following interactive table illustrates the relative steric hindrance of different alkoxy groups and the potential impact on the reactivity of the benzylic alcohol.
| Alkoxy Group | Structure | Relative Steric Hindrance | Potential Impact on Benzylic Alcohol Reactivity |
| Methoxy | -OCH₃ | Low | Minimal steric hindrance |
| n-Butoxy | -O(CH₂)₃CH₃ | Moderate | Moderate steric hindrance |
| iso-Butoxy | -OCH₂CH(CH₃)₂ | Moderate-High | Increased steric hindrance compared to n-butoxy |
| sec-Butoxy | -OCH(CH₃)CH₂CH₃ | High | Significant steric hindrance |
| tert-Butoxy | -OC(CH₃)₃ | Very High | Severe steric hindrance, may block reactions |
Stereochemical Considerations in Chemical Transformations
The benzylic carbon in this compound is a prochiral center. This means that while the molecule itself is achiral, a reaction at this position can lead to the formation of a chiral center, resulting in enantiomeric products.
For instance, if the benzylic alcohol were to be replaced by a different functional group, or if another substituent were to be added to the benzylic carbon, a stereocenter would be created. The synthesis of a single enantiomer of such a chiral product would require the use of stereoselective methods.
Chiral catalysts or reagents can be employed to control the stereochemical outcome of a reaction. For example, in the reduction of a ketone to a secondary alcohol, a chiral reducing agent can lead to the preferential formation of one enantiomer. The substituents on the aromatic ring can play a role in the stereoselectivity of such reactions by interacting with the chiral catalyst and influencing the direction of reagent attack.
The development of asymmetric syntheses is a major focus in modern organic chemistry, and the principles of stereocontrol are directly applicable to the chemical transformations of this compound and its analogues.
Computational Approaches to Structure-Reactivity Correlations
Computational chemistry offers powerful tools for understanding and predicting the reactivity of molecules like this compound. By using quantum mechanical calculations, it is possible to model the electronic structure and other properties of the molecule that are related to its reactivity.
Quantitative Structure-Activity Relationship (QSAR) models are often used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov For substituted benzyl alcohols, QSAR studies have shown that descriptors such as the 1-octanol/water partition coefficient (log K_ow_) and the Hammett sigma constant (σ) can be used to predict their properties. nih.gov The Hammett constant, in particular, quantifies the electronic effect of a substituent on the reactivity of a molecule.
Computational methods can be used to calculate a variety of molecular descriptors that can be used in SRR studies, including:
Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution in a molecule, indicating regions that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack).
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is involved in reactions with electrophiles, while the LUMO is involved in reactions with nucleophiles. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
These computational approaches, when used in conjunction with experimental data, can provide a detailed and quantitative understanding of the structure-reactivity relationships of this compound and its analogues, aiding in the design of new compounds with desired properties and in the prediction of their chemical behavior.
Synthetic Applications of 4 Butoxy 3 Chlorophenyl Methanol As a Building Block
Precursor in Organic Synthesis of Complex Molecules
Theoretically, (4-Butoxy-3-chlorophenyl)methanol could serve as a valuable starting material in the synthesis of more complex molecules, particularly those of pharmaceutical or agrochemical interest. The presence of three distinct functional groups offers a platform for sequential or orthogonal chemical modifications.
The primary alcohol is a key functional handle. It can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a wide array of subsequent reactions such as Wittig reactions, reductive aminations, or amide couplings. For instance, oxidation to the corresponding benzaldehyde (B42025) would create an electrophilic center for the formation of new carbon-carbon or carbon-nitrogen bonds.
The chloro and butoxy groups on the aromatic ring influence its electronic properties and provide sites for further functionalization. The chlorine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-based substituents. The butoxy group, being an electron-donating group, can direct electrophilic aromatic substitution to specific positions on the ring, although its bulkiness might also play a significant steric role.
Table 1: Potential Transformations of this compound for Complex Molecule Synthesis
| Starting Material | Reagents and Conditions | Product Type | Potential Subsequent Reactions |
| This compound | PCC, CH₂Cl₂ | (4-Butoxy-3-chlorophenyl)methanal | Wittig reaction, Grignard addition, Reductive amination |
| This compound | KMnO₄, heat | 4-Butoxy-3-chlorobenzoic acid | Amide coupling, Esterification |
| This compound | PBr₃ | 1-(Bromomethyl)-4-butoxy-3-chlorobenzene | Nucleophilic substitution, Williamson ether synthesis |
| This compound | R-B(OH)₂, Pd catalyst, base | (4-Butoxy-3-arylphenyl)methanol | Further functionalization of the new aryl group |
Role in the Construction of Functionalized Aromatic Ethers
The butoxy group of this compound already classifies it as a functionalized aromatic ether. However, the molecule can be used to construct more complex ethers through reactions involving its primary alcohol. A classic example is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. This would result in the formation of a new ether linkage, extending the molecular framework.
Furthermore, the butoxy group itself could, under harsh conditions, be cleaved to reveal a phenol (B47542). This phenol could then be re-alkylated or re-arylated to introduce a different ether functionality, thereby diversifying the potential products.
Utility in the Synthesis of Novel Organochlorine Compounds
The primary route to new organochlorine compounds from this starting material would likely involve modifications of the alcohol and butoxy groups while retaining the chloro-substituent. For example, esterification of the alcohol with a variety of carboxylic acids would lead to a library of novel organochlorine esters.
Table 2: Hypothetical Synthesis of Novel Organochlorine Compounds
| Reactant 1 | Reactant 2 | Product | Compound Class |
| This compound | Acetic anhydride | (4-Butoxy-3-chlorophenyl)methyl acetate (B1210297) | Organochlorine Ester |
| This compound | Thionyl chloride | 1-(Chloromethyl)-4-butoxy-3-chlorobenzene | Dihalo-organochlorine |
| This compound | Allyl bromide, NaH | 1-((Allyloxy)methyl)-4-butoxy-3-chlorobenzene | Organochlorine Ether |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 1.4–1.6 ppm for butoxy CH₂ groups; δ 70–80 ppm for Cl-substituted carbons).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ~228.6 g/mol) and fragmentation patterns.
- Infrared Spectroscopy (IR) : O-H stretch (~3200–3400 cm⁻¹) and C-O-C (~1250 cm⁻¹) confirm functional groups .
How can reaction yields be optimized when synthesizing derivatives of this compound?
Q. Advanced
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent). For example, Pd/C (5–10 mol%) improves catalytic hydrogenation efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours for esterification).
- In-line monitoring : FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .
How can contradictions in reported biological activity data for this compound be resolved?
Q. Advanced
- Comparative SAR analysis : Compare with analogs (e.g., substituting butoxy with methoxy or varying Cl position) to isolate substituent effects.
- Statistical validation : Apply ANOVA to assess significance of bioactivity variations across studies.
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize inter-lab variability .
What are the common derivatives of this compound, and how are they synthesized?
Q. Basic
- Oxidation : Convert to (4-Butoxy-3-chlorophenyl)carboxylic acid using KMnO₄ in acidic conditions.
- Esterification : React with acetyl chloride to form acetate esters (yield ~75–85%).
- Nucleophilic substitution : Replace Cl with amines (e.g., NH₃/EtOH) to generate amino derivatives .
How can the metabolic pathways of this compound be elucidated in in vitro models?
Q. Advanced
- Liver microsomal assays : Incubate with rat/human liver microsomes and NADPH to identify Phase I metabolites (e.g., hydroxylation at C4).
- LC-MS/MS analysis : Detect glucuronide conjugates (Phase II metabolism) using reverse-phase chromatography.
- CYP450 inhibition studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic involvement .
What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
Q. Advanced
- Fragment-based design : Synthesize truncated analogs (e.g., removing butoxy or Cl) to assess pharmacophore contributions.
- Molecular docking : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina to prioritize derivatives.
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models to predict activity trends .
What are the stability profiles of this compound under varying storage conditions?
Q. Basic
- Thermal stability : Decomposes above 150°C (TGA data). Store at 2–8°C in amber vials.
- Light sensitivity : UV-Vis analysis shows degradation under direct light (t½ = 48 hours).
- Hydrolytic stability : Stable in pH 5–7; degrades in alkaline conditions (pH >9) via ester cleavage .
How can computational methods aid in identifying biological targets for this compound?
Q. Advanced
- Phylogenetic profiling : Compare with known bioactive scaffolds in ChEMBL.
- Reverse docking : Use SwissTargetPrediction to screen ~3,000 human proteins.
- Machine learning : Train Random Forest models on bioactivity datasets to predict target classes (e.g., GPCRs, kinases) .
What are the key physicochemical properties of this compound relevant to drug design?
Q. Basic
- LogP : Estimated at ~2.8 (via HPLC), indicating moderate lipophilicity.
- Solubility : 0.5–1.2 mg/mL in aqueous buffers (improved with cyclodextrin complexation).
- pKa : ~14.5 (O-H group), requiring prodrug strategies for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
